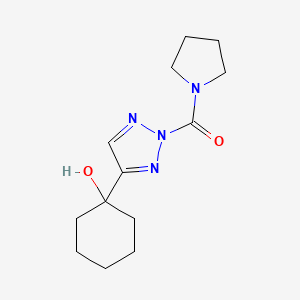
(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or other suitable methods.
Attachment of the Pyrrolidinyl Group: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The methanone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydrotriazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of triazole derivatives with biological targets. It may also serve as a lead compound for the development of new drugs.
Medicine
The potential medicinal applications of this compound include its use as an antifungal, antibacterial, or anticancer agent. Its triazole moiety is known for its ability to inhibit various enzymes and proteins.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The cyclohexyl and pyrrolidinyl groups may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)methanone
- (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(piperidin-1-yl)methanone
- (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone
Uniqueness
The uniqueness of (4-(1-Hydroxycyclohexyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups. The presence of the cyclohexyl, triazole, and pyrrolidinyl groups provides a unique chemical environment that can lead to distinct biological and chemical properties.
Properties
Molecular Formula |
C13H20N4O2 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
[4-(1-hydroxycyclohexyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H20N4O2/c18-12(16-8-4-5-9-16)17-14-10-11(15-17)13(19)6-2-1-3-7-13/h10,19H,1-9H2 |
InChI Key |
FQTHRUANCQWFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN(N=C2)C(=O)N3CCCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















